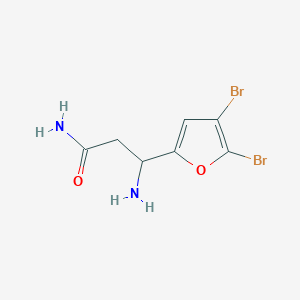
3-Amino-3-(4,5-dibromofuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4,5-dibromofuran-2-yl)propanamide is a chemical compound with the molecular formula C7H8Br2N2O2 and a molecular weight of 311.96 g/mol . This compound is notable for its unique structure, which includes a furan ring substituted with bromine atoms at the 4 and 5 positions, and an amino group attached to a propanamide chain. It is used in various research and development projects due to its high purity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the furan ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to achieve the required purity levels. The use of high-quality reagents and precise control of reaction conditions are crucial to ensure consistency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4,5-dibromofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms on the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted furan compounds .
Scientific Research Applications
3-Amino-3-(4,5-dibromofuran-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4,5-dibromofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide
- (S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide
Uniqueness
3-Amino-3-(4,5-dibromofuran-2-yl)propanamide is unique due to its specific substitution pattern on the furan ring and the presence of both amino and propanamide groups. This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H8Br2N2O2 |
|---|---|
Molecular Weight |
311.96 g/mol |
IUPAC Name |
3-amino-3-(4,5-dibromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H8Br2N2O2/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12) |
InChI Key |
DYOSBHJXCZTPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


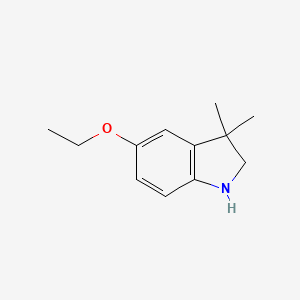

![2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13289963.png)
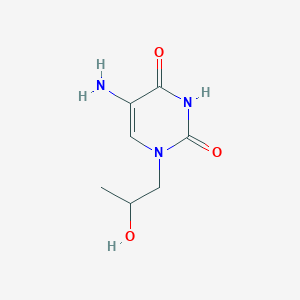
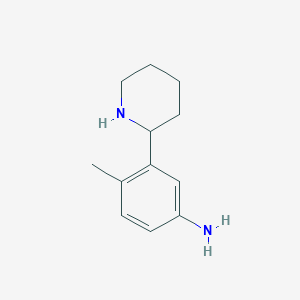
![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)
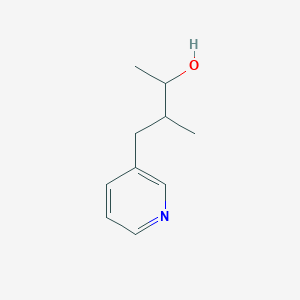
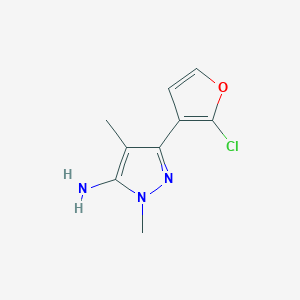
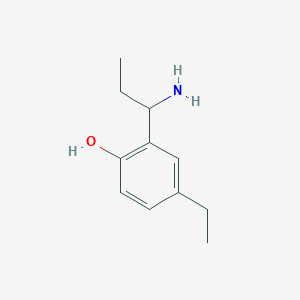
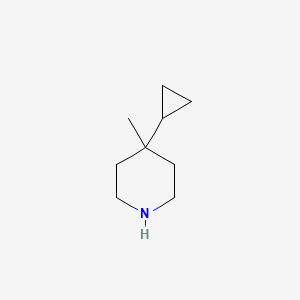
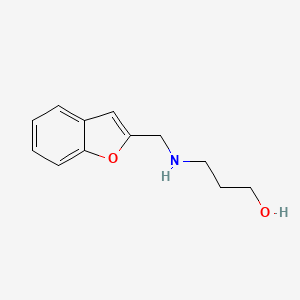
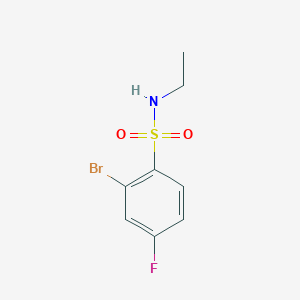
![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
